(3,5-Difluorophenyl)phosphonic acid
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Overview
Description
(3,5-Difluorophenyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a 3,5-difluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Difluorophenyl)phosphonic acid typically involves the reaction of 3,5-difluorophenylboronic acid with a suitable phosphorus source. One common method is the use of a Suzuki-Miyaura coupling reaction, where 3,5-difluorophenylboronic acid reacts with a phosphonic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions often include mild temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: (3,5-Difluorophenyl)phosphonic acid undergoes several types of chemical reactions, including:
Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Phosphonic acid derivatives with varying degrees of oxidation.
Reduction: Phosphine derivatives.
Substitution: Substituted phenylphosphonic acids with different functional groups replacing the fluorine atoms.
Scientific Research Applications
(3,5-Difluorophenyl)phosphonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Explored for its potential as an inhibitor of specific enzymes, such as aminopeptidases.
Industry: Utilized in the development of advanced materials with unique properties, such as flame retardants and corrosion inhibitors.
Mechanism of Action
The mechanism of action of (3,5-Difluorophenyl)phosphonic acid involves its interaction with molecular targets, such as enzymes and receptors. The phosphonic acid group can mimic phosphate groups, allowing it to bind to active sites of enzymes and inhibit their activity. This interaction can disrupt key biological pathways, leading to various effects depending on the target enzyme or receptor .
Comparison with Similar Compounds
3,5-Difluorophenylboronic acid: Shares the 3,5-difluorophenyl ring but has a boronic acid group instead of a phosphonic acid group.
3,5-Difluorophenylpropanoic acid: Contains a similar phenyl ring with fluorine substituents but has a propanoic acid group.
Uniqueness: (3,5-Difluorophenyl)phosphonic acid is unique due to its phosphonic acid group, which imparts distinct chemical properties and reactivity compared to similar compounds. Its ability to mimic phosphate groups makes it particularly valuable in biological and medicinal chemistry applications.
Properties
IUPAC Name |
(3,5-difluorophenyl)phosphonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2O3P/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,(H2,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVDEGKXPILFLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)P(=O)(O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2O3P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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